molecular formula C11H12F2O3 B8213428 2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid

2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid

Cat. No.: B8213428
M. Wt: 230.21 g/mol
InChI Key: CXZHCUCVIVYKQN-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid is an organic compound with the molecular formula C10H10F2O3 This compound is characterized by the presence of a difluoroethoxy group and an ethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid typically involves the introduction of the difluoroethoxy group into the benzoic acid framework. One common method is the reaction of 4-ethylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions. The reaction may proceed via esterification followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where 4-ethylbenzoic acid is reacted with 2,2-difluoroethanol in the presence of acid catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethoxy group can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2,4-Difluoronitrobenzene
  • Benzofuran derivatives

Comparison

Compared to similar compounds, 2-(2,2-Difluoroethoxy)-4-ethylbenzoic acid is unique due to the presence of both the difluoroethoxy and ethyl groups on the benzoic acid core. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The difluoroethoxy group enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-ethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-7-3-4-8(11(14)15)9(5-7)16-6-10(12)13/h3-5,10H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHCUCVIVYKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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